2,2'-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one)
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Overview
Description
2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of two oxazole rings connected by a phenylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-phenylenediamine with acetic anhydride and an appropriate aldehyde or ketone to form the oxazole rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The oxazole rings can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the oxazole rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research could explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) include other bis-oxazole derivatives and compounds with similar structural features, such as:
- 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-thiazol-5(4H)-one)
- 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-imidazol-5(4H)-one)
Uniqueness
The uniqueness of 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) lies in its specific structure, which can impart unique chemical and physical properties. These properties might make it particularly suitable for certain applications, such as in the synthesis of specialized materials or as a specific reagent in chemical reactions.
Properties
CAS No. |
22102-60-9 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-methyl-2-[4-(4-methyl-5-oxo-4H-1,3-oxazol-2-yl)phenyl]-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H12N2O4/c1-7-13(17)19-11(15-7)9-3-5-10(6-4-9)12-16-8(2)14(18)20-12/h3-8H,1-2H3 |
InChI Key |
CSMXHTLRHLWQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(=N1)C2=CC=C(C=C2)C3=NC(C(=O)O3)C |
Origin of Product |
United States |
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